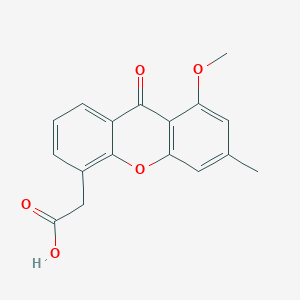![molecular formula C15H28O2 B14396094 7-(2,4,4-Trimethylpentan-2-yl)-1,4-dioxaspiro[4.4]nonane CAS No. 88438-17-9](/img/structure/B14396094.png)
7-(2,4,4-Trimethylpentan-2-yl)-1,4-dioxaspiro[4.4]nonane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(2,4,4-Trimethylpentan-2-yl)-1,4-dioxaspiro[4.4]nonane is an organic compound with a unique spirocyclic structure. This compound is characterized by the presence of a dioxaspiro ring system, which is a bicyclic structure containing two oxygen atoms. The compound’s molecular formula is C14H26O2, and it is known for its stability and reactivity in various chemical environments.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2,4,4-Trimethylpentan-2-yl)-1,4-dioxaspiro[4.4]nonane typically involves the reaction of 2,4,4-trimethylpentan-2-ol with a suitable diol under acidic conditions. The reaction proceeds through the formation of a spirocyclic intermediate, which is then oxidized to yield the final product. Common reagents used in this synthesis include sulfuric acid and hydrogen peroxide.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and yield. The process typically includes the use of catalysts to enhance the reaction rate and selectivity. The final product is purified through distillation or recrystallization to achieve the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
7-(2,4,4-Trimethylpentan-2-yl)-1,4-dioxaspiro[4.4]nonane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like hydroxide ions and halide ions are frequently employed in substitution reactions.
Major Products Formed
Oxidation: Ketones and carboxylic acids.
Reduction: Alcohols and alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
7-(2,4,4-Trimethylpentan-2-yl)-1,4-dioxaspiro[4.4]nonane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 7-(2,4,4-Trimethylpentan-2-yl)-1,4-dioxaspiro[4.4]nonane involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The spirocyclic structure allows for unique interactions with biological molecules, potentially leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2,4,4-Trimethylpentan-2-ol: A precursor in the synthesis of the compound.
1,4-Dioxaspiro[4.4]nonane: A structurally related compound with similar reactivity.
2,2,4-Trimethylpentane: An isomer with different chemical properties.
Uniqueness
7-(2,4,4-Trimethylpentan-2-yl)-1,4-dioxaspiro[4.4]nonane is unique due to its spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in organic synthesis and material science.
Propiedades
Número CAS |
88438-17-9 |
|---|---|
Fórmula molecular |
C15H28O2 |
Peso molecular |
240.38 g/mol |
Nombre IUPAC |
8-(2,4,4-trimethylpentan-2-yl)-1,4-dioxaspiro[4.4]nonane |
InChI |
InChI=1S/C15H28O2/c1-13(2,3)11-14(4,5)12-6-7-15(10-12)16-8-9-17-15/h12H,6-11H2,1-5H3 |
Clave InChI |
LUVPSZHKYLCEKL-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)CC(C)(C)C1CCC2(C1)OCCO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![12-Hexyl-7-phenyl-5,6,8,9,10,12-hexahydrobenzo[c]acridine](/img/structure/B14396012.png)
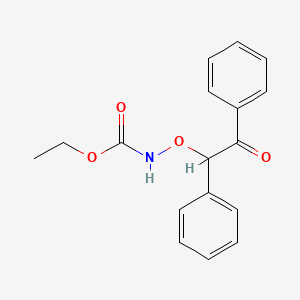
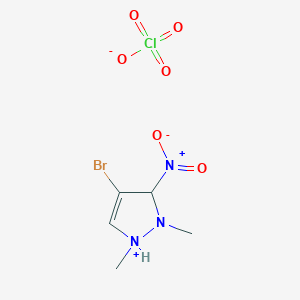
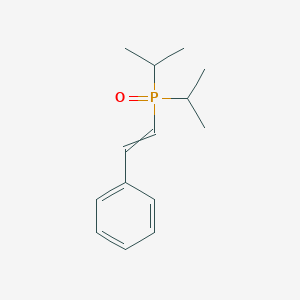
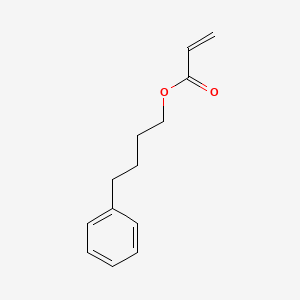
![(2,4-Diphenylpyrido[1,2-a][1,3]diazepin-5-yl)(phenyl)methanone](/img/structure/B14396036.png)
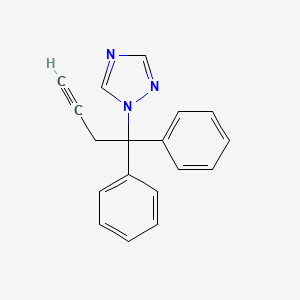
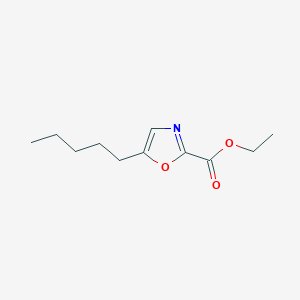
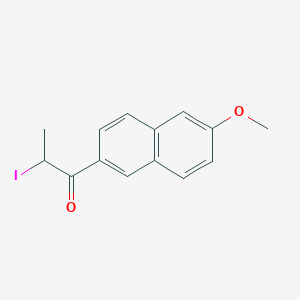
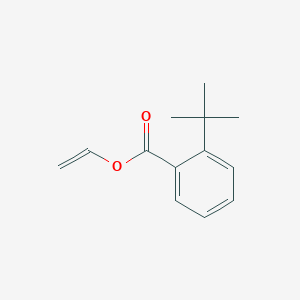
![Phenyl[3-(pyrrolidine-1-sulfonyl)pyridin-4-yl]methanol](/img/structure/B14396068.png)
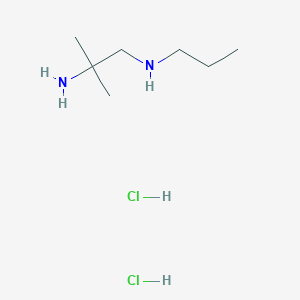
![(2E)-N-[2-(dimethylamino)ethyl]-2-(hydroxymethylidene)-3-imino-N-phenylpentanamide](/img/structure/B14396076.png)
